

Ergoline Scaffold: A Privileged Template for Modern Drug Design

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Compound of Interest

Compound Name: *Ergoline*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Executive Summary

The **ergoline** scaffold, a tetracyclic ring system derived from ergot alkaloids, has long been a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs).^{[1][2]} Its rigid structure provides a fixed orientation for pharmacophoric groups, allowing for fine-tuning of receptor affinity and functional activity. This technical guide provides a comprehensive overview of the **ergoline** scaffold as a template for drug design, with a focus on its interactions with dopamine, serotonin, and adrenergic receptors. We present a compilation of quantitative binding data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of relevant signaling pathways and drug discovery workflows to aid researchers in the development of novel **ergoline**-based therapeutics.

Introduction to the Ergoline Scaffold

The **ergoline** ring system is the common structural feature of a large class of fungal metabolites known as ergot alkaloids, first isolated from the ergot fungus *Claviceps purpurea*.^[1] These natural products exhibit a broad spectrum of pharmacological activities, which has spurred the development of numerous semi-synthetic derivatives with improved therapeutic profiles.^[2] The **ergoline** scaffold's structural similarity to endogenous neurotransmitters like

dopamine, serotonin, and norepinephrine underpins its ability to interact with their respective receptors, often with high affinity.^[2] This inherent polypharmacology, while sometimes a source of side effects, also presents opportunities for developing drugs with unique, multi-target mechanisms of action. Clinically successful drugs derived from the **ergoline** scaffold include bromocriptine and cabergoline for Parkinson's disease and hyperprolactinemia, ergotamine and dihydroergotamine for migraine, and methysergide for the prevention of migraine and cluster headaches.^[1]

Quantitative Receptor Binding Data

The affinity of **ergoline** derivatives for various receptor subtypes is a critical determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (K_i , IC_{50} in nM) of several key **ergoline** compounds at human dopamine, serotonin, and adrenergic receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities of **Ergoline** Derivatives at Dopamine Receptors

Compound	D1 (K_i , nM)	D2 (K_i , nM)	D3 (K_i , nM)	D4 (K_i , nM)	D5 (K_i , nM)
Bromocriptine	>1000	2.7	4.7	20	>1000
Cabergoline	447	0.61	1.27	1.2	968
Lisuride	56.7	0.95	1.08	2.4	198
Pergolide	200	0.3	0.86	15	300
Ergotamine	6.8	1.3	0.7	4.9	12.5
Dihydroergotamine	10	0.47	1.5	3.0	25

Table 2: Binding Affinities of **Ergoline** Derivatives at Serotonin Receptors

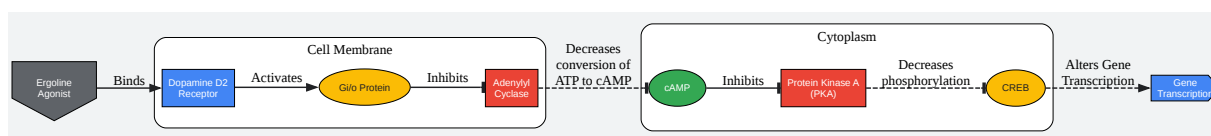
Compound	5-HT1A (Ki, nM)	5-HT1B (Ki, nM)	5-HT1D (Ki, nM)	5-HT2A (Ki, nM)	5-HT2B (Ki, nM)	5-HT2C (Ki, nM)
Bromocriptine	13	6.2	4.5	9.5	1.3	12
Cabergoline	14	2.5	1.2	19	1.2	9.4
Lisuride	1.4	3.0	2.0	1.6	0.3	1.1
Pergolide	1.7	4.0	1.3	2.0	0.5	3.0
Ergotamine	4.9	0.5	0.6	1.8	1.1	3.2
Dihydroergotamine	4.0	0.58	0.6	1.1	1.0	2.5
Methysergide	2.5	4.2	1.8	2.1 (antagonist)	0.8 (antagonist)	1.3 (antagonist)

Table 3: Binding Affinities of **Ergoline** Derivatives at Adrenergic Receptors

Compound	α 1A (Ki, nM)	α 1B (Ki, nM)	α 1D (Ki, nM)	α 2A (Ki, nM)	α 2B (Ki, nM)	α 2C (Ki, nM)
Bromocriptine	6.4	8.9	10	150	200	250
Cabergoline	55	98	120	24	30	45
Lisuride	9.8	15	12	5.0	6.5	8.0
Pergolide	30	45	50	20	25	30
Ergotamine	1.1	1.5	1.3	0.8	1.0	1.2
Dihydroergotamine	1.0	1.2	1.1	0.5	2.8	0.7

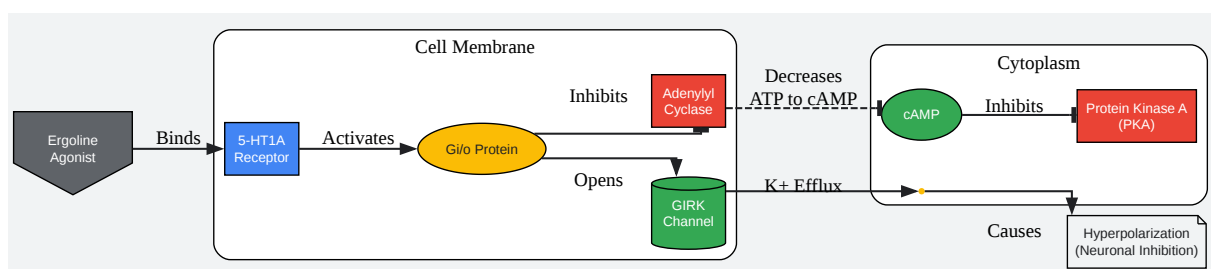
Key Signaling Pathways

Ergoline derivatives exert their effects by modulating intracellular signaling cascades upon binding to their target GPCRs. The following diagrams illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT1A, and adrenergic α 1 receptors.



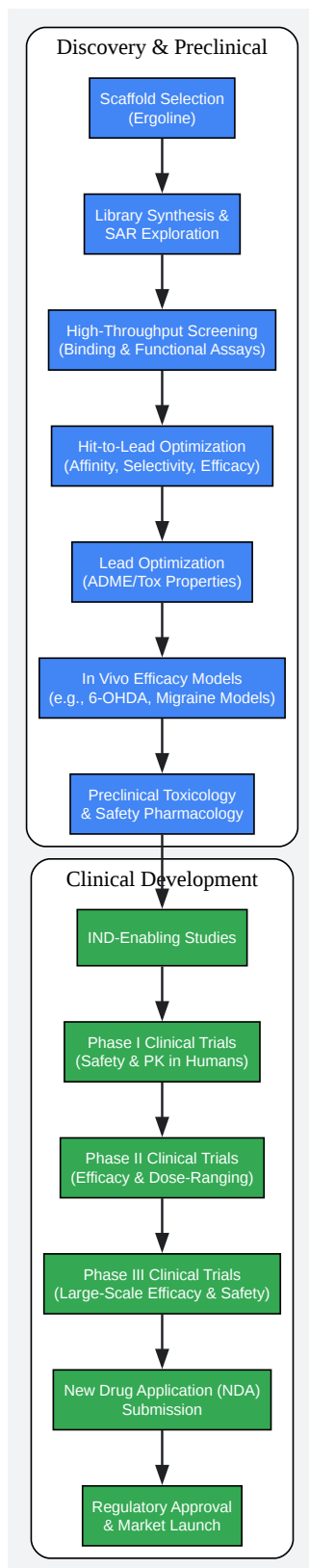
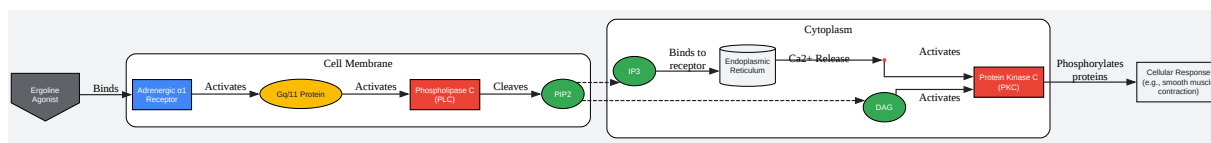
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Dopamine D2 Receptor Signaling Pathway



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Serotonin 5-HT1A Receptor Signaling Pathway



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